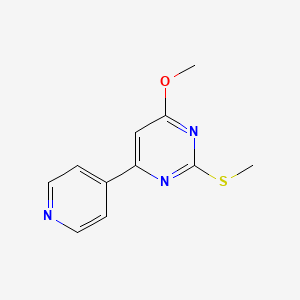![molecular formula C19H27BF3NO4 B13888627 tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)
tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate: is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate typically involves the following steps:
Formation of the boronate ester: This is achieved by reacting a phenylboronic acid derivative with a diol, such as pinacol, under dehydrating conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The boronate ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate exerts its effects is largely dependent on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, the boronate ester group can interact with diols in biomolecules, potentially inhibiting enzyme activity or altering protein function.
類似化合物との比較
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness: The presence of the trifluoromethyl group in tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and specificity.
特性
分子式 |
C19H27BF3NO4 |
|---|---|
分子量 |
401.2 g/mol |
IUPAC名 |
tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H27BF3NO4/c1-16(2,3)26-15(25)24-11-12-10-13(19(21,22)23)8-9-14(12)20-27-17(4,5)18(6,7)28-20/h8-10H,11H2,1-7H3,(H,24,25) |
InChIキー |
SZPMMXQGXUFOAS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


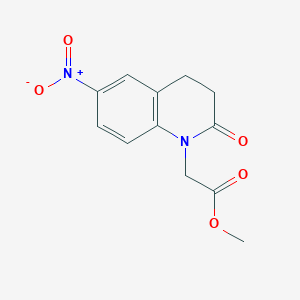

![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)
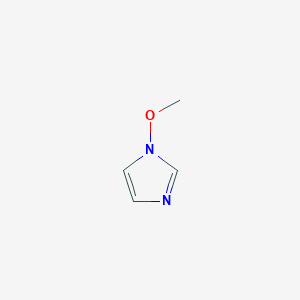
![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)
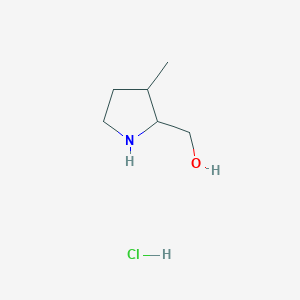


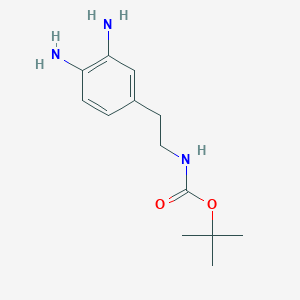

![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
